molecular formula C12H16N2O2 B2797489 1-Benzyl-3-hydroxypyrrolidine-3-carboxamide CAS No. 1250642-68-2

1-Benzyl-3-hydroxypyrrolidine-3-carboxamide

Cat. No.: B2797489
CAS No.: 1250642-68-2
M. Wt: 220.272
InChI Key: QSNYXOQXBIWSJQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-hydroxypyrrolidine-3-carboxamide is a synthetic molecule and a derivative of pyrrolidine. It has the molecular formula C12H16N2O2 and a molecular weight of 220.27

Preparation Methods

The synthesis of 1-Benzyl-3-hydroxypyrrolidine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with pyrrolidine and benzylamine as the primary starting materials.

    Reaction Conditions: The reaction involves the formation of a carboxamide group at the 3-position of the pyrrolidine ring. This is achieved through a series of steps including nucleophilic substitution and amide bond formation.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-hydroxypyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The benzyl group can undergo substitution reactions with various electrophiles.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

    Major Products: Major products formed from these reactions include ketones, amines, and substituted benzyl derivatives

Scientific Research Applications

1-Benzyl-3-hydroxypyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzyl-3-hydroxypyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in various biochemical pathways.

    Pathways Involved: The exact pathways involved depend on the specific application and the biological system being studied. .

Comparison with Similar Compounds

1-Benzyl-3-hydroxypyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile: This compound has a similar structure but contains a nitrile group instead of a carboxamide group.

    1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid: This compound contains a carboxylic acid group instead of a carboxamide group, leading to different chemical behavior and applications.

    1-Benzyl-3-hydroxypyrrolidine-3-methanol: This compound contains a hydroxyl group instead of a carboxamide group, affecting its solubility and reactivity.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-hydroxypyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11(15)12(16)6-7-14(9-12)8-10-4-2-1-3-5-10/h1-5,16H,6-9H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNYXOQXBIWSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(=O)N)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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